molecular formula C17H12N2OS2 B2868721 N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide CAS No. 2380069-00-9

N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide

Cat. No.: B2868721
CAS No.: 2380069-00-9
M. Wt: 324.42
InChI Key: CBHOGPAWPFHOEG-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-3-cyanobenzamide is a conjugated organic compound featuring a bithiophene core linked to a 3-cyanobenzamide moiety via a methylene bridge. The bithiophene unit provides extended π-conjugation, enhancing electronic properties such as charge transport and light absorption. The cyanobenzamide group introduces electron-withdrawing characteristics, which can modulate the compound’s band gap and solubility. Potential applications include organic photovoltaics (OPVs) or catalysis, given the structural similarities to polymers like poly(3-hexylthiophene) (P3HT) and compounds with directing groups .

Properties

IUPAC Name

3-cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c18-8-12-2-1-3-13(6-12)17(20)19-9-16-7-15(11-22-16)14-4-5-21-10-14/h1-7,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOGPAWPFHOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzamide and thiophene groups can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-({[3,3'-Bithiophene]-5-yl}methyl)-3-cyanobenzamide with structurally related compounds from the evidence:

Compound Name Core Structure Key Functional Groups Notable Properties/Applications References
This compound Bithiophene + benzamide Cyano, amide, methylene bridge Extended conjugation, electron withdrawal, potential for OPVs Inferred
N-(3-Cyano-5-methyl-4-phenyl-thiophen-2-yl)-3-methyl-benzamide (CasNo:445003-15-6) Single thiophene + benzamide Cyano, methyl, phenyl Moderate conjugation; phenyl enhances π-stacking
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene + pyrazole Cyano, amino, hydroxy High polarity, potential for charge transfer
Poly(3-hexylthiophene) (P3HT) Polythiophene Alkyl side chains High charge mobility (~10⁻²–10⁻¹ cm²/Vs), widely used in OPVs

Key Observations:

  • Conjugation Length: The bithiophene core in the target compound offers superior conjugation compared to single-thiophene derivatives (e.g., CasNo:445003-15-6), which may enhance absorption in the visible spectrum and charge transport .
  • Solubility and Processing: Unlike P3HT, the rigid benzamide group in the target compound may reduce solubility in common organic solvents, necessitating tailored processing techniques .

Electronic and Photophysical Properties

  • Band Gap: The cyanobenzamide moiety likely lowers the band gap compared to alkyl-substituted thiophenes (e.g., P3HT), aligning it closer to the ideal range (1.2–1.8 eV) for OPVs .
  • Charge Mobility: Bithiophene systems typically exhibit higher hole mobility than single-thiophene derivatives due to reduced steric hindrance and enhanced π-orbital overlap. However, mobility may remain lower than P3HT due to the benzamide’s bulkiness .

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